Sacubitril-d4

概要

説明

準備方法

AHU377-d4の調製には、いくつかの合成手順が含まれます。このプロセスは、キラルグリシドールベンジルオキシドを初期材料として開始します。 この化合物は、ビフェニルグリニャール試薬との付加反応に続き、スクシミドまたはフタルイミドとのミツノブ反応を受けます . ベンジル保護基を脱離させた後に得られる中間体は、アルデヒドを形成するために酸化され、次にホスフィンイリド試薬と反応して目標の中間体を取得します . 最終生成物であるAHU377-d4は、選択的触媒的水素化と単一の酰胺結合の加水分解によって得られます .

化学反応の分析

AHU377-d4は、以下を含むさまざまな化学反応を受けます。

これらの反応で使用される一般的な試薬には、ビフェニルグリニャール試薬、スクシミドまたはフタルイミド、ホスフィンイリド試薬、および水素化のための触媒が含まれます . これらの反応から生成される主な生成物は、中間体と最終生成物であるAHU377-d4です .

科学研究の応用

AHU377-d4は、化学、生物学、医学、産業などの分野で、科学研究で広く使用されています。その応用には、以下が含まれます。

科学的研究の応用

Background on Sacubitril-d4

Sacubitril is a neprilysin inhibitor that, when combined with valsartan (an angiotensin receptor blocker), forms the drug Entresto, which is used for treating heart failure with reduced ejection fraction (HFrEF). The deuterated version, this compound, serves as an internal standard in various analytical methods due to its similar chemical properties to sacubitril, allowing for more accurate quantification in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is extensively used as an internal standard in LC-MS/MS methods for quantifying sacubitril and valsartan in plasma. The following table summarizes key studies that have developed LC-MS/MS methods incorporating this compound:

These studies emphasize the critical role of this compound in enhancing the precision of pharmacokinetic assessments.

Bioequivalence Studies

This compound has been utilized in bioequivalence studies to compare different formulations of sacubitril/valsartan. The use of deuterated compounds allows researchers to account for variability in sample preparation and analysis, thus providing reliable data on the bioavailability of new formulations.

Pharmacokinetics and Pharmacodynamics

Research involving this compound has contributed significantly to understanding the pharmacokinetics of sacubitril. For instance, studies have shown that the presence of this compound can help delineate metabolic pathways and assess how variations in dosing affect drug levels in patients with heart failure.

Case Studies

- PARADIGM-HF Trial : This pivotal trial demonstrated that sacubitril/valsartan significantly reduces cardiovascular death and hospitalization due to heart failure compared to enalapril. Research involving this compound provided insights into patient responses based on metabolic profiles .

- Atrial Fibrillation Prevention : A systematic review indicated that sacubitril/valsartan may reduce the incidence of atrial fibrillation in heart failure patients, with studies utilizing this compound to monitor drug levels accurately across different patient demographics .

作用機序

AHU377-d4は、サクビトリルの重水素化形態として、サクビトリルと同じ作用機序を共有しています。 サクビトリルは、エステラーゼによる脱エチル化によってサクビトリラート(LBQ657)に活性化されるプロドラッグです . サクビトリラートは、心房性および脳性ナトリウム利尿ペプチドの分解を担う酵素であるネプリリシンを阻害します . これらのペプチドは、血漿量を減少させることで血圧を低下させます . サクビトリルとアンジオテンシン受容体遮断薬であるバルサルタンの組み合わせは、レニン-アンジオテンシン系とナトリウム利尿ペプチド系の両方を標的とする二重の作用機序を提供します .

類似化合物との比較

生物活性

Sacubitril-d4 is a deuterated form of sacubitril, a neprilysin inhibitor used in combination with valsartan for treating heart failure with reduced ejection fraction (HFrEF). This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Sacubitril functions by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting natriuresis (the excretion of sodium in urine), vasodilation, and reduced cardiac stress. The combination of sacubitril with valsartan, an angiotensin II receptor blocker (ARB), enhances the therapeutic effects by simultaneously blocking the renin-angiotensin-aldosterone system (RAAS) and increasing natriuretic peptide levels .

Pharmacological Effects

The pharmacological effects of this compound are similar to those of its non-deuterated counterpart. Key findings from clinical studies include:

- Reduction in Cardiovascular Mortality : In the PARADIGM-HF trial, sacubitril/valsartan demonstrated a 20% reduction in cardiovascular mortality compared to enalapril .

- Improvement in Heart Failure Symptoms : Patients treated with sacubitril/valsartan showed significant improvements in New York Heart Association (NYHA) functional class and quality of life measures .

- Reduction in Hospitalization Rates : The use of sacubitril/valsartan has been associated with fewer hospitalizations for heart failure exacerbations .

Clinical Studies

1. PARADIGM-HF Trial

This pivotal study involved 8,399 patients with HFrEF and compared sacubitril/valsartan to enalapril. The results indicated a significant reduction in the composite endpoint of cardiovascular death or first hospitalization for heart failure (21.8% vs. 26.5%, hazard ratio 0.80) over a median follow-up of 27 months .

| Endpoint | Sacubitril/Valsartan | Enalapril | Hazard Ratio (95% CI) |

|---|---|---|---|

| Cardiovascular Death or HF Hospitalization | 21.8% | 26.5% | 0.80 (0.73-0.87) |

2. PARAMOUNT Study

This phase II trial evaluated the efficacy and safety of sacubitril/valsartan versus valsartan alone over 36 weeks. Results showed significant decreases in N-terminal pro-brain natriuretic peptide (NT-proBNP) levels and improvements in left atrial size and remodeling .

Case Studies

A notable case study highlighted the effectiveness of sacubitril/valsartan in a patient with advanced heart failure who had previously been unresponsive to conventional therapies. After initiating treatment, the patient exhibited marked improvements in functional capacity and quality of life, corroborating findings from larger trials .

Safety Profile

The safety profile of this compound aligns with that of sacubitril, showing common adverse effects such as hypotension, hyperkalemia, and renal impairment. Monitoring renal function and serum potassium levels is crucial during therapy initiation and dose adjustments .

特性

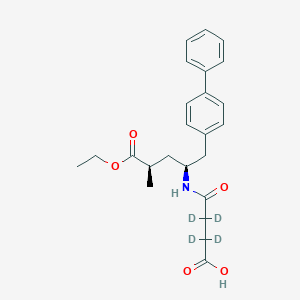

IUPAC Name |

2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNXFZCZUAOOQC-JCZLLWNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C[C@@H](C)C(=O)OCC)C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。